molecular formula C11H8Cl2N2O3S2 B2795785 Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)thiazole-4-carboxylate CAS No. 476643-25-1

Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)thiazole-4-carboxylate

Cat. No.: B2795785
CAS No.: 476643-25-1
M. Wt: 351.22
InChI Key: SVUCOHRUMQXCSR-UHFFFAOYSA-N
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Description

Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)thiazole-4-carboxylate is a chemical compound with the molecular weight of 225.09 . It is a liquid at ambient temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new series of 3-(2,5-dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized either by the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide or by one-pot reaction of 3-acetyl-2,5-dichlorothiophene with the corresponding aldehyde and thiosemicarbazide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6Cl2O2S/c1-2-11-7(10)4-3-5(8)12-6(4)9/h3H,2H2,1H3 . This code provides a unique identifier for the compound, which can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

This compound is a liquid at ambient temperature . It has a molecular weight of 225.09 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)thiazole-4-carboxylate and related compounds are often synthesized via various chemical reactions, including cyclization of thioamide with chloroacetoacetate and reactions with bromomalononitrile. These synthesis methods are crucial for producing the compound in significant yields for further study and application (Tang Li-jua, 2015).

  • Characterization Techniques : The structural and physical properties of synthesized compounds are typically characterized using techniques like IR, 1H NMR, and MS spectra. These techniques help in establishing the molecular structure and understanding the chemical nature of the compound (Tang Li-jua, 2015).

Biological and Medicinal Research

  • Anticancer Activity : Some derivatives of this compound have been evaluated for their potential anticancer activity. Compounds synthesized using this structure have shown activity against cancer cell lines like colon HCT-116 human cancer cells (M. Abdel-Motaal, Asmaa L. Alanzy, M. Asem, 2020).

  • Antimicrobial Evaluation : Various analogs and derivatives of the compound have been synthesized and assessed for antimicrobial activities. These studies are important for exploring the potential use of these compounds in treating microbial infections (Spoorthy et al., 2021).

Chemical Properties and Applications

  • Photophysical Properties : The photophysical properties of certain derivatives have been studied, revealing insights into their absorptions and emissions, which are important for applications in materials science and photochemistry (M. Amati et al., 2010).

  • Quantum Chemical Computations : Derivatives of this compound have been subjected to quantum chemical computations to analyze their molecular orbitals and electrostatic potential maps. Such studies are crucial in understanding the electronic properties of these compounds (P. Akhileshwari et al., 2021).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name

ethyl 2-[(2,5-dichlorothiophene-3-carbonyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O3S2/c1-2-18-10(17)6-4-19-11(14-6)15-9(16)5-3-7(12)20-8(5)13/h3-4H,2H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUCOHRUMQXCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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